molecular formula C15H21NS B13093312 1-(tert-Butylsulfanyl)-2-propyl-2H-isoindole CAS No. 64807-91-6

1-(tert-Butylsulfanyl)-2-propyl-2H-isoindole

Cat. No.: B13093312
CAS No.: 64807-91-6
M. Wt: 247.4 g/mol
InChI Key: DHUKQEVUQMZMMD-UHFFFAOYSA-N
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Description

1-(tert-Butylthio)-2-propyl-2H-isoindole is an organic compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. The presence of the tert-butylthio group and the propyl group in the structure of this compound imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butylthio)-2-propyl-2H-isoindole can be achieved through various synthetic routes. One common method involves the reaction of a suitable isoindole precursor with tert-butylthiol and a propylating agent under controlled conditions. The reaction typically requires the use of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of 1-(tert-Butylthio)-2-propyl-2H-isoindole may involve continuous flow processes to ensure efficient and scalable synthesis. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the isoindole framework, resulting in a more sustainable and versatile production method .

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butylthio)-2-propyl-2H-isoindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butylthio group or the propyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or Grignard reagents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(tert-Butylthio)-2-propyl-2H-isoindole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(tert-Butylthio)-2-propyl-2H-isoindole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the tert-butylthio group enhances its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(tert-Butylthio)-2-propyl-2H-isoindole is unique due to its specific isoindole framework combined with the tert-butylthio and propyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

CAS No.

64807-91-6

Molecular Formula

C15H21NS

Molecular Weight

247.4 g/mol

IUPAC Name

1-tert-butylsulfanyl-2-propylisoindole

InChI

InChI=1S/C15H21NS/c1-5-10-16-11-12-8-6-7-9-13(12)14(16)17-15(2,3)4/h6-9,11H,5,10H2,1-4H3

InChI Key

DHUKQEVUQMZMMD-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C2C=CC=CC2=C1SC(C)(C)C

Origin of Product

United States

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